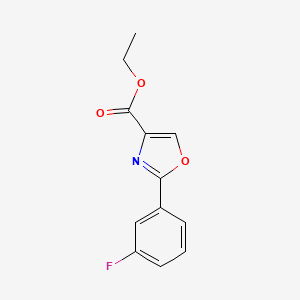

2-(3-Fluoro-phenyl)-oxazole-4-carboxylic acid ethyl ester

Overview

Description

2-(3-Fluoro-phenyl)-oxazole-4-carboxylic acid ethyl ester is a chemical compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a fluorophenyl group attached to the oxazole ring, which is further substituted with a carboxylic acid ethyl ester group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-phenyl)-oxazole-4-carboxylic acid ethyl ester typically involves the reaction of 3-fluorobenzaldehyde with ethyl oxalyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then cyclized to form the oxazole ring. The reaction conditions often require controlled temperatures and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-phenyl)-oxazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole-4-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as halogens or nitrating agents can be used under controlled conditions.

Major Products Formed

Oxidation: Oxazole-4-carboxylic acid derivatives.

Reduction: Alcohol derivatives of the ester group.

Substitution: Various substituted fluorophenyl-oxazole derivatives.

Scientific Research Applications

Pharmaceutical Development

The compound has garnered attention in the pharmaceutical industry due to its potential therapeutic applications:

- Anticancer Properties : Preliminary studies indicate that 2-(3-Fluoro-phenyl)-oxazole-4-carboxylic acid ethyl ester exhibits cytotoxic effects against various cancer cell lines. For instance, similar compounds have shown IC50 values ranging from 0.003 to 0.595 µM against MCF-7 and HCT-116 cancer cells, suggesting strong anticancer activity.

- Antimicrobial Activity : Research has explored its efficacy against bacterial strains. Compounds with structural similarities have demonstrated the ability to inhibit biofilm formation of Staphylococcus aureus, which is critical for the development of new antimicrobial agents .

- Enzyme Inhibition : The compound's interaction with biological targets, including enzymes and receptors, is under investigation. These interactions may lead to the modulation of specific pathways involved in diseases such as cancer and inflammation.

Mechanistic Studies

Understanding the mechanism of action of this compound is essential for its development as a therapeutic agent:

- Binding Affinity : Studies utilizing molecular docking techniques have indicated that the compound can bind effectively to various molecular targets, influencing their activity.

- Cell Cycle Arrest and Apoptosis : Similar compounds have been shown to induce cell cycle arrest at the G1 phase and trigger apoptosis through increased caspase activity, which is crucial for anticancer efficacy .

Material Science Applications

The unique properties of this compound also lend themselves to applications in materials science:

- Synthesis of Advanced Materials : The compound can serve as a building block for synthesizing novel materials with enhanced properties. Its reactivity allows for modifications that can lead to derivatives suitable for various industrial applications.

Future Research Directions

Ongoing research is essential to fully elucidate the potential applications of this compound:

- Clinical Trials : Further studies are needed to evaluate its safety and efficacy in clinical settings.

- Derivatives Exploration : Investigating derivatives of this compound may lead to improved pharmacological profiles and broaden its therapeutic scope.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-phenyl)-oxazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s ability to bind to certain enzymes or receptors, thereby modulating their activity. The oxazole ring can also participate in hydrogen bonding and other interactions that contribute to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

- 2-(4-Fluoro-phenyl)-oxazole-4-carboxylic acid ethyl ester

- 2-(3-Chloro-phenyl)-oxazole-4-carboxylic acid ethyl ester

- 2-(3-Methyl-phenyl)-oxazole-4-carboxylic acid ethyl ester

Uniqueness

2-(3-Fluoro-phenyl)-oxazole-4-carboxylic acid ethyl ester is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications in research and industry.

Biological Activity

2-(3-Fluoro-phenyl)-oxazole-4-carboxylic acid ethyl ester is an organic compound notable for its oxazole ring structure, which incorporates a fluorinated phenyl group and an ethyl ester functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities and pharmacological applications.

- Molecular Formula : C12H11FNO3

- CAS Number : 885272-98-0

The incorporation of a fluorine atom on the phenyl ring enhances the compound's lipophilicity, which may influence its biological interactions and pharmacokinetic properties. The oxazole ring contributes to the compound's overall reactivity and potential for diverse applications in pharmaceuticals.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to therapeutic effects. Preliminary studies suggest that the compound may exhibit binding affinity with targets relevant to inflammatory responses and cancer treatment.

Anticancer Activity

Recent research has indicated that compounds similar to this compound demonstrate significant anticancer properties. For example, a study evaluating various oxazole derivatives reported IC50 values ranging from 0.003 M to 0.595 M against several cancer cell lines, highlighting their potential as anticancer agents . The presence of electron-withdrawing groups (EWGs) on the aromatic ring was found to enhance biological activity, suggesting that structural modifications can significantly impact efficacy.

| Compound Name | IC50 (M) | Cancer Cell Line |

|---|---|---|

| Example A | 0.003 | LXFA 629 |

| Example B | 0.595 | MAXF 401 |

Inhibition Studies

Inhibition studies focusing on cyclooxygenase (COX) enzymes have shown that similar compounds exhibit selective inhibition properties, which are crucial for developing anti-inflammatory drugs. For instance, modifications in the ester or amide groups can alter potency but maintain selectivity for COX-1, demonstrating the importance of chemical structure in biological activity .

Case Studies

- Inflammation Models : In vivo studies using models of dermal inflammation and peritonitis have shown that oxazole derivatives can effectively reduce inflammation markers, indicating their therapeutic potential in treating inflammatory diseases .

- Cancer Treatment : A comparative analysis of various oxazole derivatives revealed that specific substitutions on the phenyl ring significantly enhanced anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines .

Properties

IUPAC Name |

ethyl 2-(3-fluorophenyl)-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO3/c1-2-16-12(15)10-7-17-11(14-10)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWWANHAOJCLJTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC(=N1)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60695890 | |

| Record name | Ethyl 2-(3-fluorophenyl)-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885272-98-0 | |

| Record name | Ethyl 2-(3-fluorophenyl)-4-oxazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885272-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(3-fluorophenyl)-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.